molecular formula C12H9N3O2 B2416256 N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 1268059-60-4

N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No. B2416256
CAS RN: 1268059-60-4
M. Wt: 227.223
InChI Key: NKVYYZZBHCFAOU-UHFFFAOYSA-N
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Description

“N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide” is a compound that has been synthesized and studied for its various properties . It is a derivative of furan-based amide, which has been found to have applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide . This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .


Molecular Structure Analysis

The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as “N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mechanism of Action

Mode of Action

It is known that furan derivatives can interact with various biological targets . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context. More research is needed to elucidate these interactions.

Biochemical Pathways

Furan derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . The downstream effects would depend on the specific pathways involved.

Result of Action

Given the diversity of biological activities associated with furan derivatives, the effects could be quite varied .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Future Directions

The future directions for “N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide” could involve further exploration of its potential applications in medicinal chemistry. As a furan-based amide derivative, it has shown promise in the field of medicinal chemistry as an analgesic and anti-inflammatory agent . Further studies could also explore its potential as a precursor for heterocyclic synthesis .

properties

IUPAC Name

N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVYYZZBHCFAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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